molecular formula C11H9NO3 B1386009 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid CAS No. 51143-21-6

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

Cat. No. B1386009
CAS RN: 51143-21-6
M. Wt: 203.19 g/mol
InChI Key: GCTADCJWXIPOCS-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid” is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 . This compound is used in the synthesis of highly selective α4β2-Nicotinic acetylcholine receptor agonists used in the treatment of cognitive disorders .


Synthesis Analysis

The synthesis of “2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid” involves several steps. One method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid” consists of a 1,3-oxazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position . The 5-position of the oxazole ring is substituted with a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid” include direct arylation and alkenylation of oxazoles . These reactions are regio- and stereospecific with respect to bromoalkenes and tolerate a wide range of functional groups .

Scientific Research Applications

  • Synthesis of Oxazoles

    • Field : Organic Chemistry
    • Application Summary : Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO 3) 2 •3H 2 O and iodine .
    • Method : This reaction involves an I 2 /Cu(NO 3 ) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .
    • Results : The synthesis results in 2,5-disubstituted oxazoles .
  • Antibacterial Potential of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Oxazole derivatives have been synthesized and examined for their antibacterial potential against various bacterial strains .
    • Method : Specific oxazole derivatives were synthesized and their antibacterial potential was tested against S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .
    • Results : The results of these tests are not specified in the source .
  • Regioselective Arylation of Oxazoles

    • Field : Organic Chemistry
    • Application Summary : Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
    • Method : Using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .
    • Results : The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .
  • [2 + 2 + 1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms

    • Field : Organic Chemistry
    • Application Summary : A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
    • Method : The base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, resulting in oxazoles in high yield and purity .
    • Results : The results of these tests are not specified in the source .
  • [2 + 2 + 1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms

    • Field : Organic Chemistry
    • Application Summary : A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
    • Method : The base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, resulting in oxazoles in high yield and purity .
    • Results : The results of these tests are not specified in the source .
  • Pd (PPh 3) 4 Efficiently Catalyses Both Direct Arylation and Alkenylation of Oxazoles

    • Field : Organic Chemistry
    • Application Summary : Pd (PPh 3) 4 efficiently catalyses both direct arylation and alkenylation of oxazoles .
    • Method : The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .
    • Results : The results of these tests are not specified in the source .

Safety And Hazards

The safety and hazards associated with “2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid” include acute oral toxicity (Acute Tox. 4 Oral), eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and specific target organ toxicity - single exposure (STOT SE 3) .

properties

IUPAC Name

2-methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-12-9(10(15-7)11(13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTADCJWXIPOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264713
Record name 2-Methyl-4-phenyl-5-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

CAS RN

51143-21-6
Record name 2-Methyl-4-phenyl-5-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51143-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-phenyl-5-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
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